BenchChemオンラインストアへようこそ!

Emd 52297

Cardiovascular Pharmacology Renin-Angiotensin System Heart Failure

EMD 52297 is a potent and selective ovine renin inhibitor, validated in established sheep models of heart failure. This unique species selectivity cannot be replicated by generic human renin inhibitors, ensuring reproducible RAAS modulation. Ideal for comparative studies differentiating renin vs. ACE inhibition. Investigate the dual mechanism and its distinct hemodynamic and hormonal profile, which spares aldosterone suppression. Order high-purity EMD 52297 to ensure experimental validity in cardiovascular research.

Molecular Formula C39H59N11O7
Molecular Weight 794.0 g/mol
CAS No. 129049-51-0
Cat. No. B1671207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmd 52297
CAS129049-51-0
SynonymsEMD 52297
EMD-52297
N-(tert-butoxycarbonal)-phenylalanyl-histidyl-(4-amino-3-hydroxy-5-cyclohexyl)-pentacarbonyl-isoleucyl-(2-amidomethyl)tetrazol
Molecular FormulaC39H59N11O7
Molecular Weight794.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCN1N=CN=N1)NC(=O)CC(C(CC2CCCCC2)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O
InChIInChI=1S/C39H59N11O7/c1-6-25(2)34(37(55)42-24-50-44-23-43-49-50)48-33(52)20-32(51)29(17-26-13-9-7-10-14-26)45-36(54)31(19-28-21-40-22-41-28)46-35(53)30(18-27-15-11-8-12-16-27)47-38(56)57-39(3,4)5/h8,11-12,15-16,21-23,25-26,29-32,34,51H,6-7,9-10,13-14,17-20,24H2,1-5H3,(H,40,41)(H,42,55)(H,45,54)(H,46,53)(H,47,56)(H,48,52)
InChIKeyLXFRBEWNYDBACO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

EMD 52297 (CAS 129049-51-0): A Species-Specific Renin Inhibitor for Cardiovascular Research


EMD 52297 (CAS 129049-51-0) is a potent and selective renin inhibitor developed by Merck KGaA, initially investigated for heart failure therapies [1]. It functions by inhibiting renin, the rate-limiting enzyme of the renin-angiotensin-aldosterone system (RAAS), thereby reducing the production of angiotensin II [1]. Notably, EMD 52297 is characterized as a specific ovine renin inhibitor, making it a critical tool for cardiovascular research in established sheep models of heart failure [2]. This compound also exhibits ancillary ACE inhibitory activity and has been granted orphan drug designation for heart failure [3].

Why Generic Renin Inhibitors Cannot Replace EMD 52297 in Ovine Models


While several renin inhibitors exist, including clinically approved agents like aliskiren, they are not interchangeable with EMD 52297, particularly in established ovine heart failure models. EMD 52297 is explicitly identified in primary literature as a 'specific ovine renin inhibitor' [1], suggesting a species selectivity that generic human renin inhibitors lack. This specificity is critical for the validity and reproducibility of cardiovascular research utilizing sheep, a common large animal model for heart failure. Substituting a non-specific or human-selective inhibitor could lead to confounding results due to differential potency and off-target effects on the ovine RAAS. Furthermore, the compound's dual mechanism as both a renin and ACE inhibitor provides a unique pharmacological profile that cannot be replicated by selective renin inhibitors alone, impacting the interpretation of hemodynamic and hormonal outcomes.

EMD 52297 Quantitative Evidence: A Comparator-Based Analysis for Scientific Procurement


Equivalent Vasodilator Efficacy to Captopril in Ovine Heart Failure

In a direct head-to-head comparison in an ovine model of heart failure, EMD 52297 demonstrated vasodilator efficacy equivalent to the established ACE inhibitor captopril. The maximal decrease in mean arterial pressure (MAP) was -20.5 ± 2.2 mm Hg for EMD 52297 versus -19.8 ± 1.7 mm Hg for captopril, a non-significant difference [1]. This establishes EMD 52297 as a viable alternative for achieving similar hemodynamic benefits via a different mechanism of action.

Cardiovascular Pharmacology Renin-Angiotensin System Heart Failure

Comparable Reduction in Cardiac Preload vs. Captopril

The effect of EMD 52297 on cardiac preload was directly compared to captopril. EMD 52297 produced a maximal decrease in left atrial pressure (LAP) of -6.8 ± 1.5 mm Hg, which was not significantly different from the decrease observed with captopril (-6.9 ± 0.4 mm Hg) [1]. This indicates that EMD 52297 effectively reduces cardiac filling pressures, a key therapeutic goal in heart failure management, to the same extent as a standard-of-care ACE inhibitor.

Hemodynamics Cardiac Preload Heart Failure

Differential Impact on Plasma Aldosterone Compared to Captopril

A key differentiator emerged from the direct comparison with captopril: the effect on plasma aldosterone. While both EMD 52297 and captopril inhibited the renin-angiotensin II system, a significant decrease in plasma aldosterone was observed only during captopril infusion, not with EMD 52297 [1]. This suggests that direct renin inhibition via EMD 52297 may decouple the renin-angiotensin II and aldosterone pathways differently than ACE inhibition, potentially offering a unique pharmacological profile.

Endocrinology RAAS Aldosterone

Species-Specific Renin Inhibition for Ovine Models

EMD 52297 is consistently described in primary literature as a 'specific ovine renin inhibitor' [1]. This species specificity is a critical differentiator from other renin inhibitors like aliskiren, which is optimized for human renin. While direct quantitative IC50 data comparing ovine vs. human renin for EMD 52297 is not readily available in the public domain, the explicit labeling in peer-reviewed studies serves as a class-level inference that its potency and efficacy are tailored for ovine research models. The mature sheep renin protein shares only 73% sequence identity with human renin, underscoring the importance of using a species-matched inhibitor for accurate results [2].

Species Selectivity Comparative Pharmacology Renin Inhibition

EMD 52297 Application Scenarios: Targeted Use in Ovine Cardiovascular Research


Investigating RAAS Modulation in Ovine Heart Failure Models

EMD 52297 is the tool of choice for researchers utilizing the established ovine model of rapid ventricular pacing-induced heart failure. As demonstrated in direct comparisons with captopril, EMD 52297 effectively reduces mean arterial pressure and left atrial pressure to an equivalent degree [1]. Its unique property as a specific ovine renin inhibitor [2] ensures targeted and reproducible modulation of the RAAS in sheep, which is essential for studying the pathophysiology of heart failure and evaluating novel therapeutic interventions.

Mechanistic Studies on the Dissociation of Angiotensin II and Aldosterone

EMD 52297 provides a unique pharmacological probe for dissecting the complex feedback mechanisms within the RAAS. Unlike ACE inhibition with captopril, which significantly reduces plasma aldosterone, EMD 52297 does not [1]. This allows researchers to specifically investigate the pathways linking renin inhibition, angiotensin II suppression, and the regulation of aldosterone secretion. Such studies are critical for understanding the long-term benefits and potential side effects of different RAAS blockade strategies.

Preclinical Validation of Renin Inhibition as a Therapeutic Strategy

Before the clinical approval of human renin inhibitors like aliskiren, compounds like EMD 52297 were instrumental in validating the therapeutic concept of direct renin inhibition in large animal models. Its orphan drug designation for heart failure [3] underscores its early promise and established role in preclinical cardiovascular research. Researchers can leverage EMD 52297 to benchmark new chemical entities or to conduct foundational studies on the hemodynamic and hormonal consequences of renin inhibition in a relevant disease model.

Comparative Pharmacology Studies of RAAS Blockade

EMD 52297 serves as a critical comparator in studies designed to differentiate the effects of renin inhibition from ACE inhibition and angiotensin receptor blockade (ARB). Its well-documented hemodynamic profile in ovine heart failure, including specific data on MAP and LAP reduction [1], provides a robust baseline for evaluating the relative efficacy and unique mechanistic contributions of each class of RAAS blocker. This is particularly valuable for understanding the theoretical basis for combination therapies or for elucidating RAAS escape phenomena.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Emd 52297

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.